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Compound of Interest

Compound Name: 2-Ethyl-3-methylbutanal

Cat. No.: B1266178

An In-depth Technical Guide to 2-Ethyl-3-methylbutanal (CAS: 26254-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylbutanal, also known as 2-ethylisovaleraldehyde, is an organic compound
with the chemical formula C7H140.[1] It is a branched-chain aliphatic aldehyde that is of
interest in various chemical fields, including flavor and fragrance chemistry, and as a potential
intermediate in organic synthesis. This technical guide provides a comprehensive overview of
its physicochemical properties, a plausible synthetic route, spectroscopic characterization, and
a discussion of its likely biological fate based on current knowledge of related aldehydes.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethyl-3-methylbutanal is presented in
Table 1. This data is essential for its handling, application in experimental settings, and for
analytical method development.
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Property Value Reference
CAS Number 26254-92-2 [2][3]
Molecular Formula C7H140 [2][3]
Molecular Weight 114.19 g/mol [2]
IUPAC Name 2-ethyl-3-methylbutanal [2]
2-Ethyl-3-methylbutyraldehyde,
Synonyms 2-Ethylisovaleraldehyde, a- [2][4]
ethylisovaleraldehyde
Appearance Colorless liquid [4]
Boiling Point 138-140 °C [4]
Density 0.8-0.9 g/mL [4]

Vapor Pressure

8.08 mmHg at 25°C

[4]

Soluble in alcohols and ethers;

Solubility _ [4]
poorly soluble in water.

Flash Point 33°C [4]

Refractive Index 1.401 [4]

Synthesis and Reactivity

While specific patented or published synthesis routes for 2-Ethyl-3-methylbutanal are not
readily available in the searched literature, a plausible and standard method for its preparation
is through the a-alkylation of an aldehyde enolate. This approach involves the deprotonation of
isobutyraldehyde (2-methylpropanal) to form a nucleophilic enolate, followed by an SN2
reaction with an ethyl halide.

Proposed Synthesis Pathway: Alkylation of
Isobutyraldehyde

The proposed synthesis proceeds in two main steps:
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e Enolate Formation: Isobutyraldehyde is treated with a strong, sterically hindered base, such
as Lithium diisopropylamide (LDA), at low temperature to quantitatively form the lithium
enolate. The use of a strong, non-nucleophilic base is crucial to prevent self-condensation
(aldol reaction) of the aldehyde.

» Alkylation: The enolate is then treated with an ethyl halide (e.g., ethyl bromide or ethyl
iodide). The carbon of the enolate acts as a nucleophile, attacking the electrophilic ethyl
group and displacing the halide in an SN2 reaction to form the desired product.

Step 1: Enolate Formation

Isobutyraldehyde

I
]
Step 2: Alkylation (SN2) i
|
|

Ethyl Halide

(e.g., EtBr) Alkylation

2. Ethyl Hplide
-78 °C to|RT

2-Ethyl-3-methylbutanal

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Ethyl-3-methylbutanal via enolate alkylation.
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Experimental Protocol (Proposed)

Materials:

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Anhydrous Tetrahydrofuran (THF)

Isobutyraldehyde (2-methylpropanal)

Ethyl bromide (EtBr)

Saturated aqueous ammonium chloride (NH4CI) solution
Diethyl ether

Anhydrous magnesium sulfate (MgSO4)

Procedure:

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., Argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the
solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via
syringe, and stir the solution at -78 °C for 30 minutes.

Enolate Formation: Add isobutyraldehyde (1.0 equivalent), freshly distilled, dropwise to the
LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure
complete enolate formation.

Alkylation: Add ethyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Workup: Quench the reaction by the slow addition of saturated aqueous NH4CI solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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 Purification: Combine the organic layers and wash with brine. Dry the organic phase over
anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

« |solation: Purify the crude product by fractional distillation to yield pure 2-Ethyl-3-
methylbutanal.

Spectroscopic and Analytical Characterization

The identity and purity of 2-Ethyl-3-methylbutanal are confirmed using standard spectroscopic

techniques.
Spectroscopic Data Description
Electron lonization (EI) mass spectra are
Mass Spectrometry (GC-MS) available. The top peaks (m/z) are observed at
43, 57, and 41.[2]
Spectra are available, typically run on
instruments like a Varian A-60. Detailed peak
*H NMR : . . : .
assignments are not readily available in public
databases.[2]
Spectra are available. Detailed peak
13C NMR assignments are not readily available in public
databases.[2]
FTIR spectra are available, which would show a
Infrared (IR) Spectroscopy characteristic strong C=0 stretch for the

aldehyde group (typically ~1720-1740 cm~1).[2]

Analytical Protocol: GC-MS Analysis

Objective: To identify and quantify 2-Ethyl-3-methylbutanal in a sample matrix.
Instrumentation:

e Gas Chromatograph (GC) with a split/splitless injector
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e Mass Spectrometer (MS) detector

o Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30
m x 0.25 mm i.d., 0.25 pm film thickness), is suitable for separating aliphatic aldehydes.

Method:

o Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or
hexane). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase
microextraction (SPME) may be necessary. Derivatization with an agent like O-(2,3,4,5,6-
pentafluorobenzyl)hydroxylamine (PFBHA) can improve sensitivity and chromatographic
performance.

e GC Conditions:
o Injector Temperature: 250 °C

o Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and
hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
e MS Conditions:

o lon Source: Electron lonization (El) at 70 eV.

o Scan Range: m/z 35-350.

o Source Temperature: 230 °C.

o Data Analysis: Identify the 2-Ethyl-3-methylbutanal peak by its retention time and
comparison of its mass spectrum to a reference spectrum (e.g., from the NIST library).
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Caption: General workflow for the GC-MS analysis of 2-Ethyl-3-methylbutanal.
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Biological Activity and Metabolism

There is currently no specific information available in the searched scientific literature regarding
the biological activity, signaling pathways, or metabolic fate of 2-Ethyl-3-methylbutanal.
However, the metabolism of short-chain and branched-chain aldehydes has been studied more
broadly.

Aldehydes are generally reactive and potentially toxic compounds.[5] The human body
possesses enzymatic pathways to detoxify them.[5] The primary metabolic routes for
aldehydes are:

o Oxidation: Aldehyde dehydrogenases (ALDHSs) catalyze the NAD(P)+-dependent oxidation of
aldehydes to their corresponding carboxylic acids.[5] In this case, 2-Ethyl-3-methylbutanal
would be oxidized to 2-ethyl-3-methylbutanoic acid. This is generally the major detoxification
pathway.

e Reduction: Alcohol dehydrogenases (ADHSs) can catalyze the reduction of aldehydes to their
corresponding primary alcohols.[6] This would convert 2-Ethyl-3-methylbutanal to 2-ethyl-3-
methylbutanol.

Branched-chain aldehydes, such as the related 2-methylbutanal and 3-methylbutanal, are
known to be formed during food fermentation and are significant flavor compounds.[7] They
arise from the catabolism of amino acids like isoleucine and leucine.[7] It is plausible that 2-
Ethyl-3-methylbutanal could also be a byproduct of microbial metabolism or food processing,
although it is not reported to be a natural compound.[7]

Reduction 2-Ethyl-3-methylbutan-1-ol
(e.g., ADH (Reduced Product)

Oxidation

.g., ALDH . .
%(2-Ethyl-3-methylbutan0|c Aud)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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